3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid
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Overview
Description
The compound “3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and an oxazole ring, which is a five-membered ring containing two heteroatoms, one of which is a nitrogen atom . The compound also contains several methyl groups and a propenoic acid group .Scientific Research Applications
Molecular Recognition
- A study on acid−amide intermolecular hydrogen bonding highlighted the significance of molecular recognition in the formation of intermolecularly hydrogen-bonded dimers, with applications in the development of novel materials and chemical sensors. This research demonstrates the role of specific chemical structures in facilitating unique hydrogen bonding interactions, which could be relevant to understanding the behavior of complex molecules including "3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid" in various environments (Wash et al., 1997).
Antimicrobial and Antitubercular Activities
- Research on the synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole, and pyrrole ring systems uncovered a novel class of potential antibacterial and antitubercular agents. This study presents a foundation for further exploration into the antimicrobial properties of related compounds, potentially including "this compound," suggesting its potential application in the development of new treatments for bacterial and tuberculosis infections (Joshi et al., 2008).
Synthesis of Novel Compounds
- A study on the synthesis of dimethyl derivatives of imidazolinone herbicides and their use in efficient gas chromatographic methods for the determination of these herbicides in various matrices points towards the utility of specific chemical modifications in enhancing the detection and analysis of environmentally significant compounds. This research may inspire further studies on the modifications of "this compound" for environmental monitoring and safety assessments (Anisuzzaman et al., 2000).
Mechanism of Action
Properties
IUPAC Name |
(E)-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-6-11(4-5-13(16)17)10(3)15(8)12-7-9(2)18-14-12/h4-7H,1-3H3,(H,16,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWXGLFNPYEIDZ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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